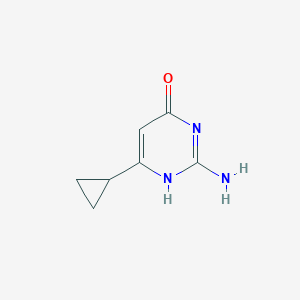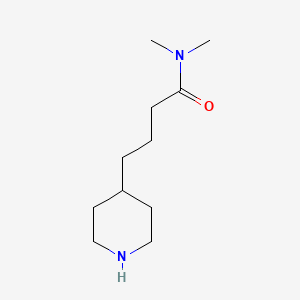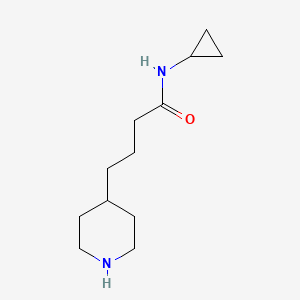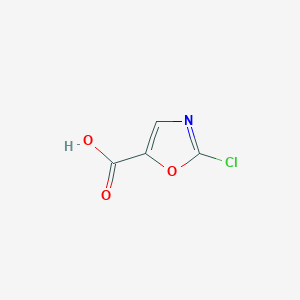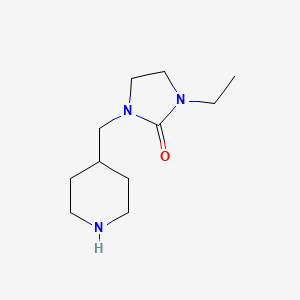
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, natural products, and organic synthesis .
Preparation Methods
The synthesis of 1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be achieved through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Another method includes the diamination of olefins, which involves the addition of nitrogen atoms to olefins . Industrial production methods often utilize catalytic strategies to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application . The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
1-Ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
- 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
- 1-Propyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
- 1-Butyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
These compounds share similar structural motifs but differ in their alkyl substituents, which can influence their chemical properties and applications .
Properties
IUPAC Name |
1-ethyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-2-13-7-8-14(11(13)15)9-10-3-5-12-6-4-10/h10,12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQZQBJMGNPANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B7965296.png)
![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7965298.png)
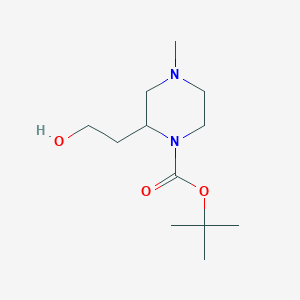
![6-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B7965309.png)

![1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane](/img/structure/B7965327.png)
